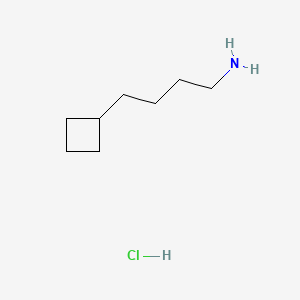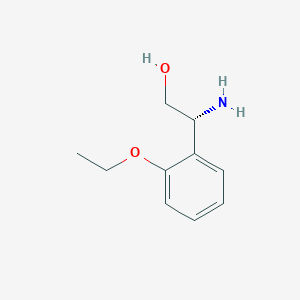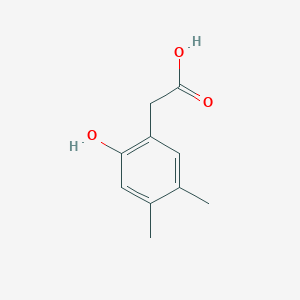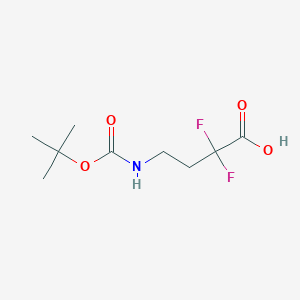![molecular formula C5H12Cl2N4 B13609670 methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13609670.png)
methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride typically involves the reaction of 1-methyl-1H-1,2,3-triazole with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different functional groups and applications.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A triazole-based ligand used in coordination chemistry and catalysis.
BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness
Methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H12Cl2N4 |
|---|---|
Molekulargewicht |
199.08 g/mol |
IUPAC-Name |
N-methyl-1-(3-methyltriazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-6-3-5-4-7-8-9(5)2;;/h4,6H,3H2,1-2H3;2*1H |
InChI-Schlüssel |
PXKJJAMJGYPGJO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CN=NN1C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)
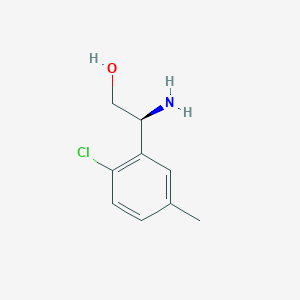

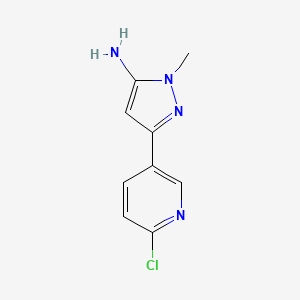


![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid](/img/structure/B13609636.png)

![4-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B13609644.png)
